Chromanol 293B Chromanol 293B Chromanol 293B is a 1-benzopyran.
Brand Name: Vulcanchem
CAS No.: 163163-23-3
VCID: VC0004356
InChI: InChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3/t13-,14+/m0/s1
SMILES: CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O
Molecular Formula: C15H20N2O4S
Molecular Weight: 324.4 g/mol

Chromanol 293B

CAS No.: 163163-23-3

Cat. No.: VC0004356

Molecular Formula: C15H20N2O4S

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

Chromanol 293B - 163163-23-3

CAS No. 163163-23-3
Molecular Formula C15H20N2O4S
Molecular Weight 324.4 g/mol
IUPAC Name N-[(3R,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-methylethanesulfonamide
Standard InChI InChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3/t13-,14+/m0/s1
Standard InChI Key HVSJHHXUORMCGK-UONOGXRCSA-N
Isomeric SMILES CCS(=O)(=O)N(C)[C@@H]1[C@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O
SMILES CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O
Canonical SMILES CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O

Chemical Profile and Pharmacological Targets

Structural Characteristics

Chromanol 293B features a benzopyran core with critical functional groups that dictate its stereospecific interactions. The trans configuration of its cyano, hydroxyl, and sulfonamide substituents enables selective binding to voltage-gated potassium channels . The 3R,4S enantiomer demonstrates superior inhibitory potency compared to its 3S,4R counterpart, with a 10-fold difference in I<sub>Ks</sub> blockade efficacy .

Table 1: Key Chemical Properties of Chromanol 293B

PropertySpecification
Molecular FormulaC<sub>15</sub>H<sub>20</sub>N<sub>2</sub>O<sub>4</sub>S
Molecular Weight336.4 g/mol
Purity≥98%
Primary TargetsKCNQ1/KCNE1 (I<sub>Ks</sub>), CFTR
SolubilityDMSO-soluble (≥50 mM)

Channel Selectivity Profile

Chromanol 293B exhibits nuanced target specificity:

  • Cardiac I<sub>Ks</sub> Channels: Blocks homomeric KCNQ1 and heteromeric KCNQ1/KCNE1 complexes with IC<sub>50</sub> values of 7.2 μM and 1.4 μM, respectively . The presence of KCNE1 auxiliary subunits enhances drug sensitivity by modifying channel gating kinetics .

  • Neuronal KCNQ2 Channels: Minimal inhibition at concentrations ≤100 μM, enabling selective cardiac applications .

  • CFTR Chloride Channels: Secondary inhibition with slower onset kinetics, potentially influencing epithelial fluid transport .

Molecular Mechanism of Potassium Channel Modulation

Binding Site Architecture

Mutagenesis studies localize Chromanol 293B's interaction site to a conserved region spanning the H5 selectivity filter and S6 transmembrane domain of KCNQ1 . Key interactions include:

  • Hydrophobic contacts with I337 and F340 in S6

  • Electrostatic stabilization by K<sup>+</sup> ions in the selectivity filter

  • Hydrogen bonding with T312 in the pore helix

This binding mode induces a use-dependent block characterized by:

  • Preferential inhibition of open-channel states

  • Accelerated inactivation kinetics during repetitive stimulation

  • Voltage-independent blockade under physiological K<sup>+</sup> gradients

Stereochemical Determinants of Efficacy

The 3R,4S enantiomer demonstrates superior pharmacological properties:

  • Time-Dependent Block: Develops during sustained depolarization (τ = 2.1 s at +60 mV)

  • Use-Dependence: 48% increased inhibition at 2 Hz pacing vs. single pulses

  • State Selectivity: 12-fold higher affinity for open vs. closed channels

Metabolic Effects: Bridging Ion Channels and Insulin Secretion

Pancreatic β-Cell Modulation

Chromanol 293B enhances glucose-stimulated insulin secretion (GSIS) through dual mechanisms:

  • Direct β-Cell Effects:

    • Augments depolarization-induced Ca<sup>2+</sup> influx by prolonging action potential duration

    • Increases insulin secretion by 62% at 16.7 mM glucose in murine islets

    • No effect on basal secretion (3.3 mM glucose)

  • Incretin-Mediated Effects:

    • Boosts postprandial GLP-1 levels by 40% in vivo

    • Synergizes with intestinal L-cell KCNQ1 inhibition to amplify insulinotropic signaling

Table 2: In Vivo Metabolic Effects of Chromanol 293B (10 mg/kg)

ParameterOGTT ResponseIPGTT Response
Glucose AUC<sub>0-120</sub>↓18% vs. control↓12% vs. control
Insulin AUC<sub>0-120</sub>↑22% vs. control↑15% vs. control
GLP-1 Peak15.8 ± 1.2 pM vs. 11.1 ± 0.9 pM N/A

Tissue-Specific Expression Patterns

Immunohistochemical studies reveal Chromanol 293B-sensitive targets in:

  • Pancreas: Co-localization with insulin-positive β-cells (87% overlap)

  • Intestine: Expression in GLP-1<sup>+</sup> L-cells of jejunal crypts

  • Heart: Concentrated in ventricular myocyte T-tubules

Therapeutic Implications and Clinical Translation

Diabetes Intervention Strategies

Genetic association studies implicate KCNQ1 variants in T2D risk (OR = 1.4, p = 3×10<sup>-8</sup>) . Chromanol 293B's glucose-dependent insulin secretion enhancement presents a potential therapeutic strategy for:

  • KCNQ1 gain-of-function mutation carriers

  • Postprandial hyperglycemia management

  • GLP-1 mimetic combination therapies

Limitations and Future Directions

Pharmacokinetic Challenges

  • Short plasma half-life (t<sub>1/2</sub> = 1.8 h in mice) necessitates sustained-release formulations

  • Moderate blood-brain barrier penetration risks CNS side effects

  • Off-target CFTR inhibition may limit pulmonary applications

Unresolved Mechanistic Questions

  • Precise coupling between KCNQ1 inhibition and GLP-1 secretion

  • Long-term metabolic effects of chronic KCNQ1 blockade

  • Tissue-specific isoform interactions in human pathophysiology

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator